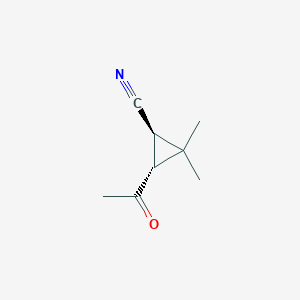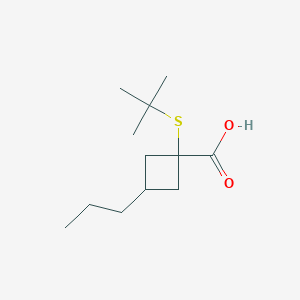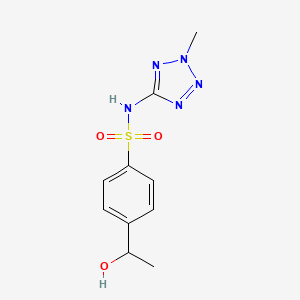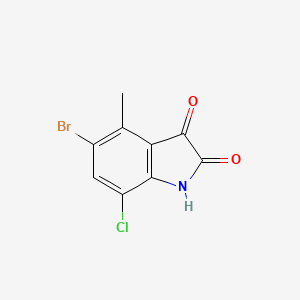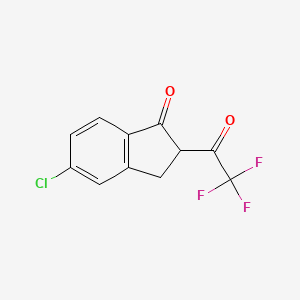
1-(3-Aminocyclobutyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminocyclobutyl)urea is an organic compound with the molecular formula C5H11N3O It consists of a cyclobutane ring substituted with an amino group and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclobutyl)urea can be synthesized through the nucleophilic addition of 3-aminocyclobutylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic solvents . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve the reaction of 3-aminocyclobutylamine with phosgene to form the corresponding isocyanate, followed by reaction with ammonia. This method, while effective, requires careful handling of phosgene due to its toxicity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminocyclobutyl)urea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminocyclobutyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Aminocyclobutyl)urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction is often mediated through hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
- 1-(Bicyclo[2.2.1]heptan-2-yl)urea
- 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)urea
Comparison: 1-(3-Aminocyclobutyl)urea is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C5H11N3O |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(3-aminocyclobutyl)urea |
InChI |
InChI=1S/C5H11N3O/c6-3-1-4(2-3)8-5(7)9/h3-4H,1-2,6H2,(H3,7,8,9) |
InChI-Schlüssel |
XBYYNUGXRWOKIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1NC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


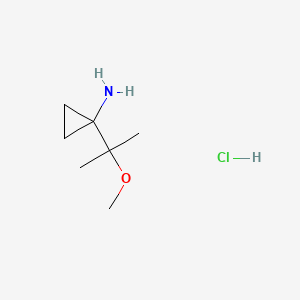

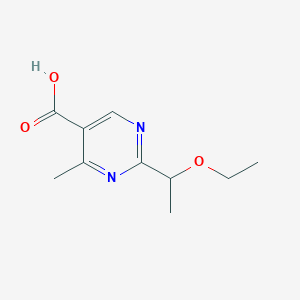
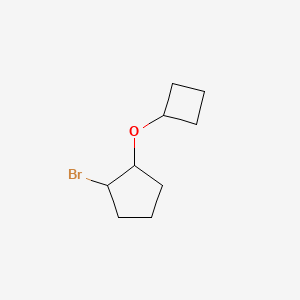
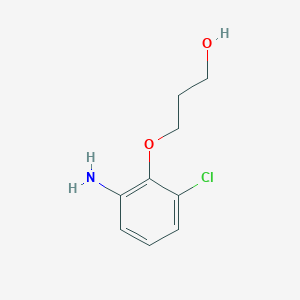
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
